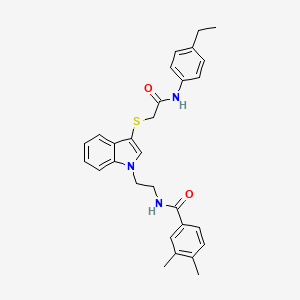
N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C29H31N3O2S and its molecular weight is 485.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This compound, characterized by its unique structural features, including an indole moiety and a thioether linkage, has been the subject of various studies aimed at elucidating its pharmacological potential.
Chemical Structure and Properties
The molecular formula for this compound is C22H28N4O2S. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Indole Moiety | Contributes to the compound's biological activity |
| Thioether Linkage | Enhances interaction with biological targets |
| Dimethyl Substituents | Potentially influences pharmacokinetics and potency |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing indole structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of critical signaling pathways related to cell proliferation and survival .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.
- Disruption of Membrane Integrity : It may alter the membrane integrity of microbial cells, contributing to its antimicrobial effects.
- Interaction with Proteins : Molecular docking studies suggest that the compound interacts with specific proteins critical for cancer cell survival .
Case Studies and Research Findings
A range of studies has been conducted to evaluate the biological activity of similar compounds:
Study 1: Antiproliferative Effects
In a study evaluating the cytotoxicity of indole derivatives, compounds structurally related to this compound demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against Jurkat and A431 cell lines. The results indicated that structural modifications significantly impact activity .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of thioether-containing compounds. Results showed that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
Data Tables
| Compound | IC50 (µM) | Activity Type | Cell Line/Organism |
|---|---|---|---|
| N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)... | <10 | Antiproliferative | Jurkat |
| Related Indole Derivative | <5 | Antiproliferative | A431 |
| Thioether Compound | 15 | Antibacterial | Staphylococcus aureus |
| Thioether Compound | 20 | Antibacterial | Escherichia coli |
Propriétés
IUPAC Name |
N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-4-22-10-13-24(14-11-22)31-28(33)19-35-27-18-32(26-8-6-5-7-25(26)27)16-15-30-29(34)23-12-9-20(2)21(3)17-23/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDMFEVUIBKCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














